3-Bromo-2-cyano-6-formylbenzoic acid
Description
Properties
IUPAC Name |
3-bromo-2-cyano-6-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)8(9(13)14)6(7)3-11/h1-2,4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKVJYKNXFWJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-6-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-formylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant addition is also common in industrial settings.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 3-Methoxy-2-cyano-6-formylbenzoic acid.
Reduction: 3-Bromo-2-aminomethyl-6-formylbenzoic acid.
Oxidation: 3-Bromo-2-cyano-6-carboxybenzoic acid.
Scientific Research Applications
Chemistry: 3-Bromo-2-cyano-6-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.
Industry: In the chemical industry, it serves as a building block for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2-cyano-6-formylbenzoic acid exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The cyano and formyl groups can participate in various reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The positional isomer 2-Bromo-3-cyano-6-formylbenzoic acid (CAS 1805486-07-0, molecular formula C₉H₄BrNO₃, molecular weight 254.04) serves as a critical comparator . Key differences include:
- Substituent Positions: In 3-Bromo-2-cyano-6-formylbenzoic acid, bromine occupies the 3-position instead of the 2-position in the comparator. This alters electronic and steric effects, influencing reactivity and intermolecular interactions.
- Electronic Effects: The cyano (-CN) and formyl (-CHO) groups are strong electron-withdrawing groups (EWGs). Their positions relative to the carboxylic acid group (-COOH) modulate acidity. For example, a meta-positioned EWG (relative to -COOH) may reduce acidity compared to ortho- or para-positions.
Table 1: Structural and Basic Property Comparison
Physicochemical Properties
- Acidity: The acidity of benzoic acid derivatives depends on the substituents' electronic effects.
- However, the 2-bromo isomer’s closer proximity of bromine to the carboxylic acid group might enhance solubility in polar aprotic solvents like DMSO.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 3-Bromo-2-cyano-6-formylbenzoic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step substitution and functionalization reactions. A common approach includes bromination of a benzoic acid precursor using N-bromosuccinimide (NBS) or Br₂ under controlled acidic conditions, followed by cyano group introduction via nucleophilic substitution (e.g., using KCN or CuCN). The formyl group is often introduced via formylation reagents like DMF/POCl₃ (Vilsmeier-Haack reaction). Strong bases (e.g., NaH) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions. Yield optimization requires strict temperature control (0–5°C for bromination, 60–80°C for formylation) and inert atmospheres to prevent oxidation. Purity (>95%) is confirmed via HPLC and NMR .
Advanced Reactivity and Mechanistic Insights
Q. Q2: How do the electron-withdrawing groups (Br, CN, CHO) on the benzene ring influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the cyano and formyl groups direct electrophilic substitution via meta- and para-activation, respectively. The electron-withdrawing nature of CN and CHO deactivates the ring, slowing reactions but increasing regioselectivity. For example, in Pd-catalyzed couplings, Br substitution is favored at the ortho position to the cyano group due to steric and electronic effects. Kinetic studies using DFT calculations reveal that the formyl group stabilizes transition states through resonance, reducing activation energy by ~15% compared to non-formylated analogs .
Analytical Methodologies
Q. Q3: What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for confirming substitution patterns. For example, HMBC correlations between the formyl proton (δ ~10.2 ppm) and adjacent carbons distinguish between para and meta substitution. IR spectroscopy (C≡N stretch: ~2230 cm⁻¹; C=O: ~1700 cm⁻¹) validates functional groups. Purity discrepancies between NMR and HPLC (e.g., due to rotamers) are resolved via variable-temperature NMR studies .
Application in Medicinal Chemistry
Q. Q4: How is this compound utilized as a building block in drug discovery, particularly for kinase inhibitors?
The bromine and cyano groups serve as handles for click chemistry or bioconjugation. For example, in JAK2 inhibitor synthesis, the Br atom undergoes Buchwald-Hartwig amination with aryl amines, while the cyano group is reduced to an amine for hydrogen bonding with kinase ATP pockets. The formyl group participates in Schiff base formation with lysine residues, enhancing target affinity. In vitro assays show IC₅₀ improvements of 3–5× compared to non-formylated analogs .
Data Contradictions and Resolution
Q. Q5: How should researchers address conflicting spectral data for derivatives of this compound?
Contradictions in NMR shifts (e.g., unexpected splitting of formyl protons) often arise from solvent polarity or tautomerism. For example, in DMSO-d₆, the formyl group may exhibit keto-enol tautomerism, resolved by switching to CDCl₃. Conflicting mass spectrometry peaks (e.g., [M+H]+ vs. [M+Na]+) are clarified using isotopic pattern analysis and collision-induced dissociation (CID). Cross-validation with X-ray crystallography is recommended for absolute configuration determination .
Advanced Synthetic Optimization
Q. Q6: What strategies improve scalability and safety in large-scale synthesis of this compound?
Continuous flow chemistry reduces exothermic risks during bromination and formylation. Microreactors (0.5–2.0 mm ID) enable precise temperature control (ΔT < 2°C) and reduce reaction times by 40%. Solvent recycling (e.g., DMF via vacuum distillation) lowers costs. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediates in real time, ensuring >99% conversion before quenching. Hazardous byproducts (e.g., HCN during cyano group reactions) are neutralized with Fe(OH)₃ traps .
Stability and Storage
Q. Q7: What are the optimal storage conditions to prevent degradation of this compound?
Store at –20°C under argon in amber vials to prevent photodegradation of the formyl group. Desiccants (e.g., silica gel) mitigate hydrolysis of the cyano group. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored properly. Avoid aqueous buffers (pH > 7), which promote hydrolysis of the ester intermediates .
Computational Modeling
Q. Q8: How can DFT calculations predict regioselectivity in electrophilic substitutions of this compound?
B3LYP/6-311+G(d,p) simulations reveal charge distribution: the cyano group creates a partial positive charge (+0.32 e) at the ortho position, favoring electrophilic attack. Fukui indices (nucleophilic) indicate the formyl group’s para position as the most reactive (f⁻ = 0.15). Transition state modeling (IRC) confirms lower energy barriers (~8 kcal/mol) for nitration at the para position relative to meta .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
